molecular formula C14H20 B14163596 4-Cyclohexyl-o-xylene CAS No. 4501-53-5

4-Cyclohexyl-o-xylene

Cat. No.: B14163596
CAS No.: 4501-53-5
M. Wt: 188.31 g/mol
InChI Key: RIFYDCDZQDTMDB-UHFFFAOYSA-N
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Description

Contextualization within Aromatic and Alicyclic Hydrocarbon Chemistry

4-Cyclohexyl-o-xylene embodies a hybrid structure, integrating an aromatic o-xylene (B151617) ring with a non-aromatic, alicyclic cyclohexane (B81311) ring. Aromatic hydrocarbons, like benzene (B151609) and its derivatives, are characterized by a stable, delocalized pi-electron system, which influences their chemical reactivity. uomustansiriyah.edu.iq In contrast, alicyclic hydrocarbons such as cyclohexane are saturated compounds with single bonds, exhibiting chemistry more akin to alkanes. byjus.com

The synthesis of such hybrid molecules often involves well-established reactions in organic chemistry. One common method is the Friedel-Crafts alkylation, where an aromatic ring reacts with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a Lewis acid catalyst. wikipedia.org For instance, o-xylene can be alkylated with cyclohexene (B86901) to produce this compound. researchgate.net Studies have shown that catalysts like p-toluenesulphonic acid can be effective in this cycloalkylation, with reaction conditions such as temperature and molar ratios of reactants influencing the yield. researchgate.netresearchgate.net

Another key reaction in this context is dehydrogenation, the process of removing hydrogen from a molecule. byjus.com This can be a crucial step in synthesizing aromatic compounds from their alicyclic precursors. For example, catalytic dehydrogenation can convert substituted cyclohexyl compounds into their corresponding aromatic derivatives. byjus.com

Significance of Hybrid Aromatic-Alicyclic Architectures in Chemical Synthesis

The combination of aromatic and alicyclic moieties within a single molecule, as seen in this compound, gives rise to unique properties and applications. These hybrid structures serve as important intermediates in the synthesis of a wide range of valuable chemicals. researchgate.net

For example, alkylaromatic hydrocarbons are utilized in the production of lubricating oils, greases, transformer oils, and as intermediates for detergents and plasticizers. researchgate.net The specific structure of this compound, with its particular arrangement of methyl and cyclohexyl groups on the benzene ring, can influence the properties of the resulting products.

Furthermore, the study of these hybrid molecules provides insights into fundamental chemical principles. For instance, investigating the alkylation of phenols with cyclohexene reveals selectivity between O-alkylation and C-alkylation, a key consideration in synthetic strategies. researchgate.netunive.it The dehydrogenation of cycloalkyl carboxylic acids to form arenes is another area where these structures are pivotal, offering pathways to diverse molecular entities. nih.gov

The synthesis and reactions of compounds like this compound are also relevant to the development of more sustainable chemical processes. Research into "green chemistry" approaches for reactions like Friedel-Crafts alkylation aims to replace traditional catalysts with more environmentally benign alternatives. wikipedia.org

Interactive Data Table: Properties of o-Xylene

PropertyValue
Molecular FormulaC8H10
Molecular Weight106.17 g/mol
Boiling Point143-145 °C
Melting Point-26 to -23 °C
Density0.879 g/mL at 20 °C
Refractive Indexn20/D 1.505
Solubility in Water180 mg/L at 25 °C

This data is for the parent compound, o-xylene, and is provided for context. smolecule.comsigmaaldrich.comsigmaaldrich.comnih.govchemeo.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexyl-1,2-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H20/c1-11-8-9-14(10-12(11)2)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFYDCDZQDTMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963322
Record name 4-Cyclohexyl-1,2-dimethylbenzene
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Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4501-53-5
Record name 4-Cyclohexyl-1,2-dimethylbenzene
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Record name 4-Cyclohexyl-o-xylene
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Record name 4-Cyclohexyl-1,2-dimethylbenzene
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Record name 4-cyclohexyl-o-xylene
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Record name 4-CYCLOHEXYL-O-XYLENE
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Computational and Theoretical Chemistry Investigations of 4 Cyclohexyl O Xylene

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by the arrangement of its electrons and nuclei.

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. researchgate.net For 4-Cyclohexyl-o-xylene, this involves finding the most stable conformation of both the cyclohexyl ring and its orientation relative to the o-xylene (B151617) moiety.

Conformational analysis for this molecule would focus on several key aspects:

Cyclohexyl Ring Conformation : The cyclohexyl group typically adopts a chair conformation, which is energetically more favorable than boat or twist-boat forms under standard conditions.

Torsional Angles : The rotation around the single bond connecting the cyclohexyl and o-xylene rings defines different conformers. Computational methods can map the potential energy surface as a function of this torsional angle to identify the most stable rotational position. researchgate.net

Methyl Group Orientation : The orientation of the two methyl groups on the benzene (B151609) ring is fixed in the ortho position.

Table 1: Predicted Geometric Parameters for this compound Based on o-Xylene Calculations This table presents theoretically calculated bond lengths and angles for o-xylene, which serve as a close approximation for the aromatic portion of this compound.

ParameterDescriptionTypical Calculated Value (o-xylene)Source
Bond Lengths
C-C (aromatic)Length of carbon-carbon bonds within the benzene ring.1.39 - 1.41 Å uwosh.edu
C-H (aromatic)Length of carbon-hydrogen bonds on the benzene ring.1.08 - 1.09 Å uwosh.edu
C-C (methyl)Length of the bond between the ring and a methyl carbon.~1.52 Å uwosh.edu
Bond Angles
C-C-C (aromatic)Angle between three adjacent carbons in the benzene ring.~120° uwosh.edu
H-C-C (aromatic)Angle involving a hydrogen and two carbons on the ring.~120° uwosh.edu

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transition properties. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. irjweb.com For this compound, the electronic distribution would show the HOMO localized primarily on the electron-rich aromatic ring, while the LUMO would also be distributed across this ring system. The cyclohexyl group, as an alkyl substituent, is weakly electron-donating, which would be expected to slightly raise the energy of the HOMO compared to unsubstituted benzene, thereby marginally decreasing the HOMO-LUMO gap.

Calculations for the parent o-xylene molecule provide a reference for these electronic properties. dergipark.org.trresearchgate.net

Table 2: Calculated Frontier Orbital Energies for o-Xylene These values for o-xylene provide a baseline for understanding the electronic properties of its cyclohexyl-substituted derivative.

Molecular OrbitalEnergy (eV)DescriptionSource
HOMO-6.29Highest Occupied Molecular Orbital; relates to ionization potential. irjweb.com
LUMO-1.81Lowest Unoccupied Molecular Orbital; relates to electron affinity. irjweb.com
HOMO-LUMO Gap (ΔE) 4.48 Energy difference; indicates chemical reactivity and stability. irjweb.com

Vibrational analysis is a computational method that predicts the frequencies at which a molecule will vibrate. nih.gov These calculated frequencies are invaluable for interpreting experimental infrared (IR) spectra, as they allow specific absorption bands to be assigned to the stretching, bending, or wagging motions of specific bonds or functional groups within the molecule. uwosh.edudavuniversity.org

For this compound, a theoretical vibrational analysis would predict several characteristic frequencies:

Aromatic C-H Stretching : Occurring in the 3100–3000 cm⁻¹ region. davuniversity.org

Aliphatic C-H Stretching : From both the cyclohexyl and methyl groups, appearing in the 3000–2850 cm⁻¹ range. davuniversity.org

Aromatic C=C Stretching : Multiple bands are expected in the 1650-1450 cm⁻¹ region, characteristic of the benzene ring. davuniversity.org

CH₂ Bending (Scissoring) : From the cyclohexyl ring, typically around 1450 cm⁻¹. davuniversity.org

C-H Out-of-Plane Bending : These strong bands in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table combines known frequency ranges for the constituent functional groups of the molecule.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Source
C-H StretchAromatic Ring3100 - 3000 davuniversity.org
C-H StretchCyclohexyl & Methyl3000 - 2850 davuniversity.org
C=C StretchAromatic Ring1650 - 1450 davuniversity.org
CH₂ ScissoringCyclohexyl Ring~1450 davuniversity.org
C-H Out-of-Plane BendSubstituted Benzene850 - 800 davuniversity.org

Density Functional Theory (DFT) Studies of Reactivity

Density Functional Theory (DFT) is a widely used computational quantum chemistry method for investigating the reactivity of molecules. nih.gov It allows for the detailed study of reaction mechanisms, including the identification of intermediate structures and the calculation of the energy changes throughout a chemical transformation.

DFT calculations can map the potential energy surface of a chemical reaction, providing a detailed "road map" from reactants to products. This involves identifying all stable intermediates and, crucially, the transition states that connect them. nih.gov A transition state is the highest energy point along the reaction coordinate, representing the fleeting molecular arrangement at the peak of the energy barrier. libretexts.org

For this compound, DFT could be used to study various reactions, such as:

Isomerization : The migration of the cyclohexyl or methyl groups around the aromatic ring, a process relevant in industrial synthesis. uj.edu.pl

Hydrogenation : The addition of hydrogen to the aromatic ring, a reaction studied in related systems like 4-phenyl-2-butanone. whiterose.ac.uk

Oxidation : The reaction at the benzylic positions or on the cyclohexyl ring, where QM calculations can help determine the most likely site of attack. uq.edu.au

By mapping these pathways, researchers can understand the step-by-step mechanism of a reaction and identify the rate-determining step, which is the one with the highest energy transition state.

Activation Energy (Ea) : This is the minimum energy required for a reaction to occur. tutorchase.com It corresponds to the energy difference between the reactants and the transition state. savemyexams.com A high activation energy indicates a slow reaction, while a low activation energy points to a faster reaction. tutorchase.com

Reaction Enthalpy (ΔH) : This is the net energy difference between the products and the reactants, indicating whether a reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). savemyexams.com

Studies on the thermodynamically similar isomerization of isopropyl-o-xylene show that DFT can accurately predict the equilibrium concentrations of different isomers based on their calculated free energies. jraic.com These calculations are vital for optimizing reaction conditions in industrial processes to maximize the yield of a desired product like this compound. jraic.com

Table 4: Example of Calculated Thermodynamic Data for Isomerization of a Substituted o-Xylene System Data from the related 4-isopropyl-o-xylene (4-IPOX) system illustrates the type of energetic information obtained from DFT calculations.

ReactionΔH (kJ·mol⁻¹)ΔS (J·mol⁻¹·K⁻¹)DescriptionSource
3-IPOX ⇌ 4-IPOX-1.81.4Enthalpy and entropy changes for the isomerization between two isomers. jraic.com
4-IPOX + Propylene ⇌ 4,5-DIPOX-8.71.1Energetics for a subsequent alkylation reaction. jraic.com

Solvent Effects Modeling in Reaction Mechanisms

The choice of solvent can significantly influence the pathway and rate of a chemical reaction. numberanalytics.comspringernature.com Computational chemistry provides powerful tools to model these solvent effects, offering insights that are often difficult to obtain through experimental means alone. springernature.comnumberanalytics.com These methods can be broadly categorized into implicit and explicit solvent models. nih.gov

Explicit solvent models provide a more detailed, atomistic representation of the solvent. nih.gov In these models, individual solvent molecules are included in the simulation, allowing for the study of specific solute-solvent interactions such as hydrogen bonding and van der Waals forces. nih.govresearchgate.net While computationally more demanding, this approach can capture the nuances of how solvent molecules directly participate in or hinder a reaction mechanism. For this compound, explicit solvent models could be used to investigate how solvent molecules arrange themselves around the non-polar cyclohexyl and aromatic moieties and how this organization impacts reaction accessibility.

The following table summarizes the key differences between these two modeling approaches:

FeatureImplicit Solvent ModelsExplicit Solvent Models
Solvent Representation Continuum with a dielectric constantIndividual, atomistic molecules
Computational Cost LowerHigher
Level of Detail Averages solvent effectsCaptures specific solute-solvent interactions
Examples PCM, COSMOAIMD (Ab Initio Molecular Dynamics)
Primary Use Assessing bulk polarity effectsStudying direct solvent participation in reactions

By applying these computational models, researchers can predict reaction outcomes and optimize conditions by selecting the most appropriate solvent to favor a desired reaction pathway. numberanalytics.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, intermolecular interactions, and other dynamic processes. nih.govnih.gov

Conformational Dynamics of the Cyclohexyl Moiety

The cyclohexyl group in this compound is not static; it can undergo conformational changes, most notably the chair-to-boat-to-chair interconversion. nih.gov MD simulations can be employed to study the frequency and energetics of these conformational transitions. nih.gov The stability of different conformers (e.g., equatorial vs. axial attachment of the xylene group) can be assessed, and the energy barriers for their interconversion can be calculated. researchgate.net

Factors such as temperature and the surrounding solvent can influence these dynamics. MD simulations allow for the systematic investigation of these effects, providing a more complete picture of the molecule's conformational landscape. nih.gov For instance, simulations can reveal whether the presence of a particular solvent stabilizes one conformer over another. researchgate.net

Intermolecular Interactions and Aggregation Behavior

In the liquid phase or in solution, molecules of this compound will interact with each other. These intermolecular interactions, primarily van der Waals forces, can lead to the formation of transient clusters or aggregates. researchgate.net MD simulations are well-suited to study the nature and strength of these interactions and to characterize the resulting aggregated structures. nih.govnih.gov

Simulations can provide information on the preferred orientation of molecules within an aggregate, for example, whether the aromatic rings stack together (π-π interactions) or if the cyclohexyl groups interdigitate. The size and lifetime of these aggregates can also be determined from the simulation trajectories. acs.org Understanding this aggregation behavior is crucial as it can impact the bulk properties and reactivity of the compound. For example, the formation of aggregates can influence viscosity and may shield reactive sites from participating in chemical reactions. In some cases, specific intermolecular interactions can be identified that drive the aggregation process. rsc.org

Advanced Computational Methodologies

To address the complexities of real-world chemical systems, more advanced computational techniques are often required. These methods aim to provide a more accurate description of electronic structure and to handle the large system sizes often encountered in condensed-phase simulations.

QM/MM Hybrid Approaches for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach for studying chemical reactions and other electronic phenomena in large, complex systems. mpg.denih.gov In a QM/MM simulation, the system is partitioned into two regions: a small, chemically active region that is treated with a high-level quantum mechanical (QM) method, and the surrounding environment which is described by a more computationally efficient molecular mechanics (MM) force field. mpg.decore.ac.uk

For a reaction involving this compound, the reacting atoms and their immediate vicinity would constitute the QM region, allowing for an accurate description of bond breaking and formation. mpg.de The remainder of the this compound molecule and any surrounding solvent molecules would be treated at the MM level. mpg.de This partitioning scheme allows for a balance between accuracy and computational cost, making it feasible to study reactions in realistic environments. arxiv.org

Different schemes exist for coupling the QM and MM regions, with electrostatic embedding being a common approach where the partial charges of the MM atoms are included in the QM Hamiltonian. core.ac.uk This allows the QM region to be polarized by the electrostatic field of the environment.

QM/MM ComponentDescription
QM Region The chemically active part of the system, treated with quantum mechanics to accurately model electronic changes like bond formation/breaking.
MM Region The larger, less reactive environment (e.g., solvent, parts of the molecule far from the reaction center), treated with classical molecular mechanics.
Boundary The interface between the QM and MM regions. Special treatment, such as the use of link atoms, is often required when covalent bonds are cut across the boundary. gromacs.org
Coupling Scheme The method used to describe the interaction between the QM and MM regions (e.g., mechanical embedding, electrostatic embedding). core.ac.uk

Machine Learning Applications in Property Prediction and Reaction Design

Machine learning (ML) is rapidly emerging as a powerful tool in chemistry, with applications ranging from predicting molecular properties to designing new reactions and materials. researchgate.netucdavis.edu ML models can be trained on large datasets of chemical information to learn complex structure-property relationships. arxiv.org

For this compound and related compounds, ML models could be developed to predict a wide range of properties, such as boiling point, solubility, and even reactivity in different chemical environments. nih.govresearchgate.net These models, once trained, can make predictions much faster than traditional computational chemistry methods. acs.org Graph neural networks, which directly operate on the molecular graph, have shown particular promise in this area. arxiv.org

In the context of reaction design, ML can be used to predict the outcome of a reaction under different conditions (e.g., catalyst, solvent, temperature) or to identify promising new reaction pathways. researchgate.netresearchgate.net For instance, an ML model could be trained to predict the yield of a particular reaction involving this compound as a function of various reaction parameters. This would allow for the rapid in silico screening of reaction conditions to identify those that are most likely to be successful in the lab.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 4 Cyclohexyl O Xylene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments of protons and carbons within a molecule.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy of 4-Cyclohexyl-o-xylene reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key to assigning protons to their specific locations.

In a typical ¹H NMR spectrum of this compound, the aromatic protons on the xylene ring appear in the downfield region, generally between δ 6.9 and 7.2 ppm. rsc.org Specifically, the proton situated between the two methyl groups often appears as a singlet, while the other two aromatic protons show characteristic doublet or multiplet patterns due to coupling with each other. rsc.org

The protons of the two methyl groups attached to the aromatic ring give rise to sharp singlet signals in the upfield region, typically around δ 2.2-2.3 ppm. rsc.org The cyclohexyl protons produce a series of complex multiplets further upfield, usually in the range of δ 1.2 to 1.9 ppm. rsc.org The methine proton on the cyclohexyl ring directly attached to the aromatic ring is the most deshielded of the cyclohexyl protons and typically appears as a multiplet around δ 2.4-2.5 ppm. rsc.org

Table 1: ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (H) 6.98 d 1H
Aromatic (H) 7.02 s 1H
Aromatic (H) 7.10 d 1H
Cyclohexyl (CH) 2.41-2.48 m 1H
Methyl (CH₃) 2.28 s 3H
Methyl (CH₃) 2.26 s 3H
Cyclohexyl (CH₂) 1.85-1.90 m 4H
Cyclohexyl (CH₂) 1.75-1.78 m 1H
Cyclohexyl (CH₂) 1.36-1.49 m 4H
Cyclohexyl (CH) 1.23-1.32 m 1H

Note: Data is based on typical values and may vary slightly depending on the solvent and experimental conditions. rsc.org

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment. pressbooks.pub

The aromatic carbons of the xylene ring resonate in the downfield region of the spectrum, typically between δ 125 and 145 ppm. The quaternary carbons (those bonded to the cyclohexyl group and the methyl groups) can be distinguished from the protonated aromatic carbons. msu.edu The two methyl carbons appear at the most upfield region of the spectrum, usually around δ 20 ppm. The carbons of the cyclohexyl ring exhibit signals in the range of δ 26 to 45 ppm. rsc.org

Table 2: ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic (quaternary) ~144
Aromatic (quaternary) ~136
Aromatic (quaternary) ~135
Aromatic (CH) ~130
Aromatic (CH) ~127
Aromatic (CH) ~126
Cyclohexyl (CH) ~44
Cyclohexyl (CH₂) ~34
Cyclohexyl (CH₂) ~27
Cyclohexyl (CH₂) ~26
Methyl (CH₃) ~20
Methyl (CH₃) ~19

Note: These are approximate chemical shift values and can vary based on experimental conditions. rsc.orgmsu.edu

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation. ulethbridge.ca

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is well-suited for the analysis of volatile compounds like this compound. akjournals.com The sample is first vaporized and separated into its components in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum for this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, a characteristic fragmentation pattern would be observed. Common fragmentation pathways for alkylbenzenes include the loss of a methyl group (M-15) and benzylic cleavage, which in this case could lead to the formation of a tropylium (B1234903) ion (m/z 91) or related fragments. msu.edu The fragmentation pattern serves as a fingerprint for the compound, aiding in its identification. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, typically to four or more decimal places. ulethbridge.cabrentford.hounslow.sch.uk This high accuracy allows for the determination of the exact elemental composition of a molecule. By comparing the experimentally determined exact mass with the calculated masses of possible molecular formulas, the correct formula for this compound can be unequivocally confirmed. miamioh.edu This is particularly useful in distinguishing it from isomers or other compounds with the same nominal mass.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Benzene (B151609)

Advanced Chromatographic Separation Techniques

Gas Chromatography (GC) for Purity Assessment and Isomer Analysis

Retention Index Studies for Isomer Differentiation

The analysis of complex hydrocarbon mixtures containing structural isomers, such as different substituted cyclohexyl xylenes (B1142099), presents a significant analytical challenge. While techniques like gas chromatography-mass spectrometry (GC-MS) are powerful, mass spectra of isomers are often very similar, making unambiguous identification difficult based on fragmentation patterns alone. jeol.com In these cases, the retention index (RI) serves as a crucial parameter for differentiating between isomers. jeol.com The retention index is a standardized measure of a compound's retention time on a GC column, relative to a series of n-alkane standards. mdpi.com Each compound possesses a unique retention index on a specific column and under defined conditions, allowing for more confident identification. jeol.com

For a compound like this compound, several structural isomers could potentially be present as impurities or by-products from its synthesis. These could include positional isomers where the cyclohexyl group is attached to a different carbon on the xylene ring (e.g., 2-Cyclohexyl-o-xylene, 3-Cyclohexyl-m-xylene) or isomers of the cyclohexyl group itself. The subtle differences in the physical properties, such as boiling point and polarity, between these isomers lead to distinct retention times and, consequently, different retention indices. jeol.com

The process involves co-injecting the sample with a mixture of n-alkanes. The retention index is then calculated based on the retention times of the analyte and the bracketing n-alkanes. By comparing the experimentally determined RI value with those from established databases or literature for a specific GC column phase, analysts can differentiate between closely related structures. mdpi.com The difference between the measured RI and the database RI, known as ΔRI, can be used to narrow down potential candidates and confirm the identity of a specific isomer. jeol.com

Table 1: Hypothetical Retention Index Data for Cyclohexyl-Xylene Isomers

This table illustrates how retention index values on a standard non-polar GC column could be used to differentiate between this compound and its potential isomers.

Compound NameHypothetical Retention Time (min)Hypothetical Calculated Retention Index (RI)
n-Hexadecane (C16)15.001600
3-Cyclohexyl-o-xylene15.651635
This compound 15.82 1648
2-Cyclohexyl-p-xylene15.911655
n-Heptadecane (C17)16.801700

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

While gas chromatography is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of non-volatile or thermally labile impurities that may be present in this compound. fda.gov Such impurities can originate from the manufacturing process and might include unreacted starting materials, catalysts, inhibitors, or high-molecular-weight by-products. HPLC operates on the principle of distributing sample components between a liquid mobile phase and a solid stationary phase within a column. researchgate.net

The versatility of HPLC allows for the use of various stationary phases (e.g., silica (B1680970) gel, bonded-phase materials) and mobile phase compositions, enabling the separation of a wide array of compounds based on differences in polarity, size, or charge. researchgate.netopenaccessjournals.com For analyzing non-volatile impurities in a non-polar compound like this compound, reversed-phase HPLC is often the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. The non-polar analyte (this compound) would elute quickly, while more polar, non-volatile impurities would be retained longer, allowing for their effective separation and quantification.

A critical consideration in HPLC analysis is the purity of the mobile phase, as non-volatile residues in the solvent can contaminate the final isolated product after solvent evaporation. vscht.cz When coupling HPLC with mass spectrometry (HPLC-MS) for definitive impurity identification, it is essential to use volatile mobile phase additives, such as formic acid or ammonium (B1175870) acetate, to prevent contamination of the MS ion source. amazonaws.com

Table 2: Example Calculation of Product Purity Considering Non-Volatile Impurities

This table demonstrates how non-volatile impurities from the HPLC mobile phase can affect the purity of an isolated product fraction. vscht.cz

ParameterValue
Concentration of Product in Eluate2.0 mg/mL
Purity of Product (relative to volatile impurities)99.8%
Non-Volatile Impurity Content in Mobile Phase0.001% (m/v)
Calculated Purity of Isolated Product 99.3%

Calculation: In 1 mL of eluate, there is 1.996 mg of product and 0.004 mg of product-related impurities. The mobile phase contributes an additional 0.01 mg of non-volatile residue. The total impurity mass is 0.014 mg. The final purity is (1.996 mg / (1.996 mg + 0.014 mg)) * 100 = 99.3%.

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. nih.gov It provides an unambiguous structural elucidation by analyzing the diffraction pattern produced when X-rays are passed through a single, well-ordered crystal. libretexts.org While this compound itself may be a liquid or a low-melting solid, the technique is invaluable for confirming the structure of its crystalline derivatives.

The process requires the synthesis of a derivative of this compound that can be grown into a high-quality single crystal, which is often the most challenging step in the analysis. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction data are used to calculate an electron density map, from which the positions of individual atoms can be determined with very high precision.

For this compound, a crystallographic analysis of a derivative would definitively confirm:

The substitution pattern on the aromatic ring, verifying it as the 1,2-dimethyl-4-cyclohexyl isomer.

The precise bond lengths and angles within the molecule.

The conformation of the cyclohexyl ring (e.g., chair, boat) in the solid state.

The intermolecular packing arrangement within the crystal lattice.

This structural information is fundamental for understanding the molecule's physical properties and reactivity. nih.gov

Table 3: Representative Crystallographic Data Parameters for a Hypothetical Crystalline Derivative of this compound

ParameterExample ValueDescription
Chemical FormulaC₁₄H₂₀The elemental composition of the molecule.
Crystal SystemMonoclinicThe symmetry class of the crystal lattice.
Space GroupP2₁/cThe specific symmetry elements of the unit cell.
a, b, c (Å)10.1, 15.2, 8.4The dimensions of the unit cell.
β (°)98.5The angle of the unit cell for a monoclinic system.
Volume (ų)1275The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Applications and Potential Roles in Advanced Materials Science and Engineering

Incorporation as a Monomer or Building Block in Polymer Science

The integration of 4-Cyclohexyl-o-xylene into polymer chains, either as a primary monomer or a modifying additive, presents a strategy for creating materials with enhanced performance characteristics. The rigid, three-dimensional nature of the cyclohexyl group can significantly influence the macroscopic properties of a polymer.

While direct homopolymerization of this compound is not extensively documented, its structural components suggest its utility in creating specialty polymers. The o-xylene (B151617) portion of the molecule can be a precursor for polymerization. For instance, research has demonstrated the synthesis of an o-xylene-organosilicon hybrid polymer, indicating the viability of the xylene unit in forming polymer backbones. osti.gov The electrochemical polymerization of xylene has also been explored for applications such as overcharge protection in lithium-ion batteries. researchgate.net

Incorporating the this compound unit into a polymer would introduce significant steric bulk. This structural feature is expected to impart unique properties compared to polymers derived from simpler aromatic monomers like styrene (B11656) or unsubstituted xylene. The bulky cyclohexyl group would likely result in:

Reduced Chain Packing Efficiency: Leading to a lower density and a higher free volume within the material.

Increased Glass Transition Temperature (Tg): By restricting the rotational freedom of the polymer backbone, enhancing thermal stability.

Altered Solubility: The aliphatic cyclohexyl group could improve solubility in certain non-polar organic solvents.

Table 1: Predicted Influence of this compound Monomer on Polymer Properties
PropertyExpected Impact of this compound IncorporationStructural Rationale
Thermal Stability (Tg)IncreaseThe rigid cyclohexyl group restricts segmental motion of the polymer chain. frontiersin.orgnih.gov
Mechanical RigidityIncreaseSteric hindrance from the bulky substituent limits chain flexibility.
SolubilityEnhanced in specific organic solventsThe aliphatic cyclohexyl moiety can improve compatibility with less polar solvents. acs.org
CrystallinityDecreaseThe non-planar, bulky group disrupts regular chain packing, favoring an amorphous structure.

The introduction of cyclohexyl groups into polymer structures is a recognized strategy for enhancing thermal properties. Research on organic semiconductors has shown that incorporating cyclohexyl-substituted aryl groups into an anthracene (B1667546) core results in materials with significantly higher thermal stability compared to analogous compounds with linear alkyl chains. frontiersin.orgnih.gov For example, 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA) exhibits a sublimation temperature of approximately 360°C, whereas the n-hexyl equivalent begins to degrade at 310°C. frontiersin.orgnih.gov The performance of thin-film transistors based on DcHPA remained stable at much higher temperatures than the n-hexyl version. frontiersin.orgnih.gov

Similarly, studies on poly(aryl ether ketone) (PAEK) resins demonstrated that the inclusion of cyclohexyl groups in the polymer backbone effectively improves thermal resistance while also enhancing solubility. mdpi.com This evidence strongly suggests that using this compound as a comonomer or an additive could serve as an effective method to increase the thermal stability and modify the mechanical toughness of various polymeric materials. The rigid cyclohexyl ring provides steric hindrance that protects the polymer backbone from thermal degradation and restricts chain movement, thereby raising the material's service temperature.

Table 2: Research Findings on Cyclohexyl Group as a Thermal Modifier
Base MaterialCyclohexyl-Containing CompoundObserved EffectReference
Anthracene2,6-di(4-cyclohexylphenyl)anthracene (DcHPA)Sublimation temperature of ~360°C; device mobility maintained up to 150°C. frontiersin.orgnih.gov
Anthracene (for comparison)2,6-di(4-n-hexylphenyl)anthracene (DnHPA)Sublimation temperature of 310°C; device performance degraded significantly above 80°C. frontiersin.orgnih.gov
Poly(aryl ether ketone) (PAEK)Copolymer containing cyclohexyl groupsImproved thermal resistance and solubility while maintaining excellent mechanical properties. mdpi.com

In the synthesis of alkyd and unsaturated polyester (B1180765) resins, xylenes (B1142099) are commonly used as azeotropic solvents to facilitate the removal of water produced during esterification. google.comscispace.comepo.org Beyond this role as a solvent, the this compound molecule has potential as a functional precursor. For these resins, key building blocks include polybasic acids (like phthalic anhydride) and polyhydric alcohols. scispace.comepo.org Notably, o-xylene is the industrial precursor for phthalic anhydride, a critical monomer in the production of many thermosetting resins and paints. open.edu

By analogy, this compound could be chemically modified, for example, through oxidation of its two methyl groups to form a cyclohexyl-substituted dicarboxylic acid. This derivative could then be directly incorporated as a monomer into the polyester backbone of an alkyd or unsaturated polyester resin. The inclusion of the bulky, hydrophobic cyclohexyl group into the resin structure would be expected to enhance properties such as water resistance, chemical durability, and thermal stability, making it a valuable component for formulating advanced coatings and composites.

Functional Component in Organic Electronic Materials

The field of organic electronics leverages the tunable electronic properties of carbon-based materials for applications like transistors, sensors, and displays. european-mrs.comresearchgate.net The specific molecular structure of this compound makes it a candidate for use in creating functional organic electronic materials.

In the realm of dielectric materials, which are crucial for insulating layers in capacitors and transistors, a low dielectric constant (low-k) is often desired to reduce signal delay and power consumption. Research has explicitly shown that introducing weakly-polarized cyclohexyl groups into a polymer backbone is an effective strategy for reducing the material's dielectric constant and dielectric loss. mdpi.com A study on PAEK resins demonstrated that increasing the content of a cyclohexyl-containing monomer systematically lowered the dielectric constant of the resulting copolymer films. mdpi.com This effect is attributed to the low molar polarizability of the cyclohexyl group and its ability to increase the free volume within the polymer matrix. Given that o-xylene has a low dielectric constant of 2.6, the combined structure of this compound is highly suitable for designing low-k dielectric materials. clippercontrols.com

Table 3: Dielectric Properties of Poly(aryl ether ketone) Films with Varying Cyclohexyl Content
CopolymerCyclohexyl Content (mol%)Dielectric Constant (at 10 GHz)Dielectric Loss (at 10 GHz)
PCBEK-C0B10003.060.0068
PCBEK-C25B75252.880.0055
PCBEK-C50B50502.750.0049
PCBEK-C75B25752.620.0041
PCBEK-C100B01002.540.0035

Data adapted from a study on cyclohexyl-containing PAEK resins. mdpi.com

Optoelectronic materials are designed to interact with light, finding use in devices like light-emitting diodes (OLEDs) and photodetectors. acs.orgmdpi.com The optical properties of an organic material, such as its absorption and emission wavelengths, are determined by its electronic structure. This structure can be tuned by modifying the chemical composition and molecular arrangement of the material.

The incorporation of this compound into a conjugated polymer or an organic molecule can tailor its light-matter interactions. A study on a hybrid polymer synthesized from o-xylene and an organosiloxane showed that the polymer exhibited a significant red-shift in its photoluminescence peak compared to the o-xylene monomer alone. osti.gov This demonstrates that polymerization and the resulting electronic structure changes can alter the material's optical emission properties.

The bulky cyclohexyl group in this compound would enforce a non-planar geometry, influencing the conjugation length and intermolecular packing (aggregation) of the material. acs.org By controlling this aggregation—for instance, preventing overly compact H-aggregation which can quench fluorescence—it is possible to enhance emission efficiency and tune the emission color, a key goal in the development of materials for OLEDs. acs.org Therefore, this compound serves as a potential building block for creating optoelectronic materials with precisely engineered optical properties.

Applications in Advanced Catalysis and Reaction Media

Ligand for Homogeneous Catalysts

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on sophisticated ligands that coordinate to a central metal atom. These ligands play a crucial role in tuning the catalyst's activity, selectivity, and stability. While structurally similar compounds, such as those with cyclohexyl-substituted phosphine (B1218219) or carbene moieties, have been investigated as ligands in various catalytic reactions, there is no direct evidence to suggest that this compound itself has been employed in this capacity. The electronic and steric properties of the cyclohexyl and dimethylphenyl groups could theoretically influence a metal center, but without experimental data, its potential as a ligand remains purely speculative.

Component in Heterogeneous Catalytic Systems

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, often as a solid material. These systems can be complex, comprising active metal sites, supports, and promoters. While alkylaromatic hydrocarbons can sometimes be used as solvents or precursors in the synthesis of catalytic materials, there is no specific mention of this compound as a functional component in such systems. For instance, while chlorocyclohexane (B146310) has been studied as a promoter in Ziegler-Natta catalysts for olefin polymerization, this is a distinct compound with different chemical properties.

The absence of dedicated research on the catalytic applications of this compound suggests that other compounds may offer more favorable properties or have been the focus of more intensive investigation. It is possible that its specific isomeric structure does not impart the desired electronic or steric effects for catalytic activity, or that its synthesis and purification for such high-purity applications are not economically viable compared to other established ligands or catalyst components.

Structure Reactivity and Structure Property Relationship Studies of 4 Cyclohexyl O Xylene

Influence of the Cyclohexyl Group on the Reactivity of the ortho-Xylene Moiety

The presence of the cyclohexyl substituent at the 4-position of the ortho-xylene ring introduces notable steric and electronic effects that modulate the reactivity of the aromatic core. These perturbations are critical in directing the outcomes of various chemical transformations.

Steric Hindrance Effects on Aromatic Reactions

The cyclohexyl group, with its considerable bulk, exerts significant steric hindrance, which plays a crucial role in dictating the regioselectivity of electrophilic aromatic substitution (EAS) reactions. wikipedia.orgyoutube.com In a typical EAS reaction on an ortho-xylene ring, incoming electrophiles can attack at the 3, 4, 5, or 6 positions. However, in 4-Cyclohexyl-o-xylene, the voluminous cyclohexyl group physically obstructs the approach of electrophiles to the adjacent 3 and 5 positions. nih.gov

This steric impediment preferentially directs incoming electrophiles to the less hindered 5 and 6 positions. The extent of this directing effect is dependent on the size of the attacking electrophile. youtube.com For instance, nitration or halogenation reactions, which involve relatively smaller electrophiles, might show a mixture of products, but with a clear preference for the less sterically crowded positions. nih.gov In contrast, Friedel-Crafts alkylation or acylation, which involve bulkier electrophiles, would exhibit a much higher degree of selectivity for the 6-position, as the 5-position would still experience some steric clash with the cyclohexyl group. wikipedia.org

The table below illustrates the expected regioselectivity for various electrophilic aromatic substitution reactions on this compound based on the principle of steric hindrance.

Electrophilic Aromatic Substitution ReactionExpected Major Product(s)Rationale
Nitration (HNO₃/H₂SO₄)6-Nitro-4-cyclohexyl-o-xylene and 5-Nitro-4-cyclohexyl-o-xyleneThe nitro group is relatively small, allowing for some substitution at the 5-position, but the 6-position is favored due to reduced steric hindrance.
Bromination (Br₂/FeBr₃)6-Bromo-4-cyclohexyl-o-xyleneSimilar to nitration, but the larger size of the bromine atom leads to greater selectivity for the 6-position.
Friedel-Crafts Acylation (RCOCl/AlCl₃)6-Acyl-4-cyclohexyl-o-xyleneThe bulky acyl group will almost exclusively attack the least hindered 6-position.

Electronic Perturbations from the Alicyclic System

The cyclohexyl group, being an alkyl substituent, is an electron-donating group (EDG) through an inductive effect (+I). This electron-donating nature of the cyclohexyl group has a significant impact on the electronic properties of the ortho-xylene ring. By pushing electron density into the aromatic system, the cyclohexyl group activates the ring towards electrophilic aromatic substitution, making it more reactive than unsubstituted ortho-xylene. acs.org

This activation is not uniform across all positions of the aromatic ring. The inductive effect is distance-dependent, meaning it is strongest at the point of attachment (C4) and diminishes with distance. This leads to a higher electron density at the ortho and para positions relative to the cyclohexyl substituent. In the case of this compound, the positions ortho to the cyclohexyl group are C3 and C5, and the position para is C1. However, since the primary consideration for reactivity is the interplay of both electronic and steric effects, the activating electronic effect at the 3 and 5 positions is largely negated by the steric hindrance discussed previously. youtube.com

Impact of Aromaticity on the Conformational Landscape and Reactivity of the Cyclohexyl Ring

The aromatic ortho-xylene moiety, in turn, influences the conformational preferences and reactivity of the attached cyclohexyl ring. Aromaticity is a concept used in organic chemistry to describe a cyclically conjugated molecule with a stability that is significantly greater than that of a hypothetical localized structure. beilstein-journals.orglumenlearning.commasterorganicchemistry.com The cyclohexyl ring, being a saturated alicyclic system, is not aromatic. However, its proximity to the aromatic ring can lead to subtle electronic and steric interactions that affect its behavior.

The cyclohexyl ring typically exists in a dynamic equilibrium between two chair conformations. In this compound, the ortho-xylene group acts as a bulky substituent on the cyclohexane (B81311) ring. To minimize steric strain, the cyclohexyl ring will predominantly adopt a conformation where the ortho-xylene group is in the equatorial position. spcmc.ac.in This is a general principle for monosubstituted cyclohexanes, where bulky substituents favor the equatorial position to avoid 1,3-diaxial interactions. spcmc.ac.in

The aromatic ring can also influence the reactivity of the C-H bonds on the cyclohexyl ring. The benzylic-like position (the carbon of the cyclohexyl ring directly attached to the aromatic ring) is particularly susceptible to radical reactions. However, in the case of a cyclohexyl group, all C-H bonds are secondary, and the influence of the aromatic ring on their reactivity is less pronounced compared to a benzylic methyl or ethyl group.

Theoretical and Experimental Correlation of Molecular Structure with Chemical Behavior

Computational chemistry provides valuable insights into the structure-property relationships of this compound. Density Functional Theory (DFT) calculations can be employed to model the molecule's geometry, electron distribution, and reaction pathways. researchgate.net These theoretical studies can predict the most stable conformation of the cyclohexyl ring and the relative energies of the transition states for various electrophilic aromatic substitution reactions, thus corroborating the qualitative predictions based on steric and electronic effects. nih.gov

Experimental data, although scarce for this specific compound, can be inferred from studies on similar molecules. For instance, kinetic studies on the nitration of other alkyl-substituted xylenes (B1142099) can provide a basis for estimating the reaction rates and product distributions for this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in confirming the predicted regioselectivity of reactions by analyzing the chemical shifts and coupling patterns of the protons on the aromatic ring.

Elucidation of Correlations between Molecular Structure and Material Performance

The unique molecular structure of this compound can impart specific properties that are relevant to its potential applications as a material. The presence of both a rigid aromatic unit and a flexible alicyclic ring can lead to interesting packing arrangements in the solid state, which could influence properties such as melting point and solubility.

The bulky cyclohexyl group can disrupt the efficient π-π stacking that is often observed in planar aromatic molecules. nih.gov This disruption of intermolecular interactions would likely result in a lower melting point compared to a more planar analogue. Furthermore, the non-polar nature of both the cyclohexyl and xylene moieties suggests that this compound would be highly soluble in non-polar organic solvents and insoluble in water. nih.gov

These structure-property correlations are crucial for designing and synthesizing new organic materials with tailored properties for specific applications, such as specialty solvents, liquid crystals, or as a component in polymer synthesis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Cyclohexyl-o-xylene while ensuring reproducibility?

  • Methodology : Begin with literature review using SciFinder or Reaxys to identify existing synthetic routes for analogous cyclohexyl-substituted aromatics. Design experiments to vary catalysts (e.g., Lewis acids), solvents, and temperatures. Use GC-MS to monitor reaction progress and purity. For reproducibility, document all parameters (e.g., stoichiometry, reaction time) and validate results across multiple trials. Characterize products via 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity .

Q. What are the critical characterization techniques for verifying this compound’s structure and purity?

  • Methodology : Combine spectroscopic methods:

  • NMR : Confirm substitution patterns (e.g., cyclohexyl group position via 1H^1H-NMR coupling constants).
  • GC-MS : Assess purity and detect byproducts.
  • Melting Point Analysis : Compare with literature values if available. For novel compounds, elemental analysis (C/H/N) and high-resolution mass spectrometry (HRMS) are essential. Cross-reference data with known analogs (e.g., 4-Amylcyclohexylamine) to validate spectral assignments .

Q. What safety protocols should be prioritized when handling this compound in the lab?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For spills, wear chemical-resistant suits (e.g., Tyvek).
  • Ventilation : Work in a fume hood to avoid inhalation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drains to prevent environmental contamination .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways in this compound derivatization?

  • Methodology :

  • Kinetic Analysis : Monitor intermediate formation via in-situ FTIR or NMR.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict transition states and energy barriers for key steps (e.g., cyclohexyl group migration).
  • Isotopic Labeling : Introduce 13C^{13}C-labeled reactants to track bond rearrangements. Compare results with analogous systems like cyclohexenone derivatives .

Q. How should researchers address contradictions in spectral data for this compound derivatives?

  • Methodology :

  • Error Analysis : Quantify instrument precision (e.g., NMR shimming, GC-MS calibration).
  • Sample Contamination Checks : Re-purify compounds via column chromatography or recrystallization.
  • Cross-Validation : Compare data with independent techniques (e.g., X-ray crystallography for ambiguous NOESY signals). For unresolved discrepancies, publish raw data in supplementary materials to enable peer review .

Q. What strategies can identify novel applications of this compound in chiral catalysis or supramolecular chemistry?

  • Methodology :

  • Screening Assays : Test as a ligand in asymmetric catalysis (e.g., hydrogenation of ketones).
  • Host-Guest Studies : Explore inclusion complexes with cyclodextrins or cucurbiturils via UV-Vis titration.
  • Thermodynamic Profiling : Measure binding constants (e.g., KaK_a) using isothermal titration calorimetry (ITC). Reference studies on 4-Hydroxy-2,2-dimethylcyclohexanone for methodological parallels .

Q. How can environmental impact assessments guide the disposal of this compound waste?

  • Methodology :

  • Degradation Studies : Expose to simulated environmental conditions (e.g., UV light, microbial consortia) and analyze breakdown products via LC-MS.
  • Toxicity Screening : Use Daphnia magna or algal bioassays to assess ecotoxicity.
  • Regulatory Compliance : Align disposal practices with DOT HAZMAT and Cal/OSHA standards for cyclohexene derivatives .

Data Presentation and Reproducibility Guidelines

  • Supplementary Materials : Include raw NMR spectra, crystallographic data (CIF files), and computational input files to enhance transparency .
  • Ethical Reporting : Disclose conflicts (e.g., funding sources) and adhere to journal-specific formatting (e.g., Beilstein Journal of Organic Chemistry guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.